Myristyl D-glucoside
CAS No.: 33508-66-6
Cat. No.: VC13694811
Molecular Formula: C20H40O6
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33508-66-6 |
|---|---|
| Molecular Formula | C20H40O6 |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3/t16-,17-,18+,19-,20-/m1/s1 |
| Standard InChI Key | ORUDEUCNYHCHPB-OUUBHVDSSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
| SMILES | CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Synonyms
Myristyl D-glucoside, systematically named (2R,3S,4S,5R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol, is also known as:
Molecular Structure
The compound consists of a glucose moiety linked via a glycosidic bond to a myristyl (C14) alkyl chain. Its stereochemistry is critical for surfactant activity, with the hydroxyl groups of glucose enabling hydrogen bonding and the hydrophobic tail facilitating micelle formation .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Production
Industrial Synthesis
Myristyl D-glucoside is synthesized via acid-catalyzed condensation of glucose with myristyl alcohol. This Fischer glycosidation reaction typically employs:
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Catalysts: Sulfonic acids (e.g., p-toluenesulfonic acid) or enzymatic methods .
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Conditions: Elevated temperatures (80–120°C) under reduced pressure to remove water .
Natural vs. Synthetic Sources
While traditionally derived from palm kernel oil or coconut, synthetic production using petrochemical-derived myristyl alcohol is common to ensure consistency and scalability .
Functional Properties and Mechanisms
Surfactant Activity
As a non-ionic surfactant, Myristyl D-glucoside reduces surface tension by orienting its hydrophilic (glucose) and hydrophobic (myristyl) regions at interfaces. Key mechanisms include:
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Micelle Formation: Critical micelle concentration (CMC) ~0.1–1 mM, enabling oil-in-water emulsification .
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Solubilization of Lipids: Disrupts lipid bilayers, enhancing the removal of sebum and dirt .
Compatibility with Skin
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Mildness: Low irritation potential compared to sulfates (e.g., SLS), making it suitable for sensitive skin .
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Synergistic Effects: Enhances foam stability when combined with coco-glucoside or decyl glucoside .
Applications in Cosmetics and Personal Care
Cleansing Products
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Shampoos/Body Washes: Provides gentle foam without stripping natural oils .
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Facial Cleansers: Effective in removing makeup and impurities while maintaining skin pH .
Emulsions and Moisturizers
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Stabilizer: Prevents phase separation in lotions and creams .
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Conditioning Agent: Improves hair softness and reduces static .
Table 2: Typical Use Concentrations
| Product Type | Concentration Range | Function |
|---|---|---|
| Shampoos | 1–5% | Primary surfactant |
| Facial Cleansers | 0.5–3% | Co-surfactant |
| Moisturizers | 0.2–1% | Emulsion stabilizer |
Recent Research and Innovations
Antibacterial Applications
Myristyl D-glucoside demonstrates synergistic effects with natural antibiotics, disrupting bacterial cell membranes (e.g., E. coli, S. aureus) .
Anti-Aging Skincare
A 12-month clinical trial reported 70% improvement in facial wrinkles when used in formulations stimulating fibrillin-1 deposition, aiding dermal repair .
Sustainable Formulations
Trends favor its use in "green" products due to renewable sourcing and biodegradability, aligning with EU Ecolabel standards .
Regulatory Status and Industry Compliance
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